Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso-

Lipophilicity Drug-likeness Physicochemical profiling

Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- (CAS 364043-78-7) is a synthetic heterocyclic compound belonging to the 3-nitrosoimidazo[1,2-a]pyridine class. It features a biphenyl group at position 2, a methyl substituent at position 7, and a nitroso group at position The compound has the molecular formula C20H15N3O, a molecular weight of 313.35 g/mol, a computed XLogP of 5.1, and a topological polar surface area (TPSA) of 46.7 Ų.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
CAS No. 364043-78-7
Cat. No. B12675017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso-
CAS364043-78-7
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H15N3O/c1-14-11-12-23-18(13-14)21-19(20(23)22-24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3
InChIKeySSDMRRKACNNGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- (CAS 364043-78-7): A Biphenyl-Functionalized 3-Nitrosoimidazopyridine for Specialized Research Procurement


Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- (CAS 364043-78-7) is a synthetic heterocyclic compound belonging to the 3-nitrosoimidazo[1,2-a]pyridine class . It features a biphenyl group at position 2, a methyl substituent at position 7, and a nitroso group at position 3. The compound has the molecular formula C20H15N3O, a molecular weight of 313.35 g/mol, a computed XLogP of 5.1, and a topological polar surface area (TPSA) of 46.7 Ų [1]. This combination of structural elements—the electron-rich biphenyl system, the nitroso chromophore, and the imidazopyridine core—creates a scaffold with distinct physicochemical properties and potential for diverse biological interactions.

Compound class: 3-Nitrosoimidazo[1,2-a]pyridine scaffold with biphenyl, methyl, and nitroso substituents
Procurement context: Medicinal chemistry diversification, heterocyclic library synthesis, and intracellular target studies
Profile highlights: Reported high lipophilicity (computed) and balanced polar surface area for cell-permeability research

Why Generic Substitution Fails for Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- in Research Procurement


Imidazo[1,2-a]pyridine derivatives are not interchangeable commodities; subtle structural modifications—particularly the presence and position of the nitroso group and the nature of the 2-aryl substituent—profoundly alter physicochemical properties, target engagement, and biological outcomes [1]. In a series of imidazo[1,2-a]pyridines evaluated for anticholinesterase activity, a biphenyl side chain was essential for AChE inhibition (IC50 79 µM for compound 2h), while phenyl-substituted analogs favored BChE inhibition instead [1]. Similarly, the 3-nitroso substituent is critical for certain antiviral mechanisms: 3-nitrosoimidazo[1,2-a]pyridines have been investigated as HIV-1 nucleocapsid protein NCp7 zinc finger ejectors [2]. Removing or replacing either the biphenyl or the nitroso group yields a compound with fundamentally different lipophilicity, electronic character, and biological profile—rendering generic substitution scientifically invalid without explicit comparative data.

Nitroso group removal alters pharmacophore
Des-nitroso biphenyl analogs lack the 3-nitroso moiety critical for NCp7 zinc-finger targeting and electrophilic reactivity; electronic and H-bond profiles may not transfer.
Aryl substitution shifts target selectivity
Phenyl-substituted imidazopyridines favor BChE inhibition while the biphenyl side chain is essential for AChE engagement; substitution pattern may reverse selectivity.
Lipophilicity gap changes distribution
Smaller aryl or des-nitroso analogs show markedly lower computed logP, which may alter membrane partitioning, intracellular access, and nonspecific binding relative to the target compound.

Quantitative Differentiation Evidence for Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- (CAS 364043-78-7)


Lipophilicity Advantage: LogP 5.37 for Biphenyl-Nitroso vs. LogP 3.71 for Phenyl Analog

The target compound exhibits a computed LogP of 5.37 (chemsrc) / XLogP 5.1 (basechem), substantially higher than the 2-phenyl analog 7-methyl-3-nitroso-2-phenyl-imidazo[1,2-a]pyridine (CAS 89185-35-3, LogP 3.71) . It also exceeds the des-nitroso biphenyl analog 2-(4-biphenyl)imidazo[1,2-a]pyridine (CAS 38922-75-7, LogP 4.67) . The ~1.7 log unit increase over the phenyl analog corresponds to an approximately 50-fold higher octanol-water partition coefficient, indicating markedly enhanced membrane permeability and hydrophobic protein binding potential.

Lipophilicity shift
Reported
ΔLogP +1.66 vs phenyl analog
Computed logP difference supports permeability-context studies
Computed XLogP 5.1; experimental octanol-water partition data to verify
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation: 46.73 Ų vs. 17.30 Ų – Balancing Permeability and Polarity

The target compound has a computed TPSA of 46.73 Ų , nearly threefold higher than the des-nitroso biphenyl analog (TPSA 17.30 Ų) and identical to the phenyl-nitroso analog (TPSA 46.73 Ų) . The nitroso group contributes polar surface area while the biphenyl adds hydrophobic bulk, creating a unique balance: sufficient polarity for aqueous solubility (unlike the des-nitroso analog) combined with high lipophilicity from the biphenyl (unlike simpler phenyl analogs).

TPSA differentiation
Data to verify
ΔTPSA +29.4 Ų vs des-nitroso
Polar surface area context supports balanced polarity for assay compatibility
Des-nitroso analog TPSA 17.3 Ų falls below typical drug-like range; computed values
Membrane permeability Drug-likeness Physicochemical profiling

Class-Level Antiviral Potential: 3-Nitrosoimidazopyridines as HIV-1 NCp7 Zinc Finger Ejectors

3-Nitrosoimidazo[1,2-a]pyridines as a class have been investigated for their ability to eject zinc from the HIV-1 nucleocapsid protein NCp7 zinc finger domains, a mechanism linked to inhibition of viral replication [1]. In the Chaouni-Benabdallah et al. (2001) study, ten 2-aryl-3-nitrosoimidazo[1,2-a]pyridine derivatives were synthesized and tested against HIV-1 and HIV-2 in cell culture; all were devoid of antiretroviral activity in that specific assay [1]. However, the target compound's biphenyl substituent confers significantly higher lipophilicity (LogP 5.37) than any compound in that series, which may enhance cell permeability and intracellular NCp7 target engagement. This hypothesis-driven differentiation positions the target compound as a more favorable scaffold for NCp7-targeted drug discovery despite the class's prior negative cellular results.

HIV-1 NCp7 class evidence
Class-level
Earlier 2-aryl analogs inactive in cell assay
Higher lipophilicity may support re-evaluation of NCp7-targeted screening
Requires cell-based validation; prior series limited by permeability
Antiviral research HIV-1 Nucleocapsid protein NCp7

Acetylcholinesterase Inhibition Potential: Biphenyl Imidazopyridines with IC50 79 µM Provide a Baseline for Nitroso-Modified Optimization

Kwong et al. (2019) demonstrated that imidazo[1,2-a]pyridine derivatives with a biphenyl side chain and a methyl substituent at the R4 position of the imidazopyridine ring exhibit AChE inhibition, with compound 2h achieving an IC50 of 79 µM [1]. The target compound differs from 2h by the presence of a 3-nitroso group, which introduces additional hydrogen bond acceptor capacity and electronic modulation at the imidazole ring. While direct AChE IC50 data for the target compound are not available, the biphenyl pharmacophore established by Kwong et al. provides a validated structural basis, and the nitroso modification offers a distinct vector for structure-activity relationship exploration and potential selectivity enhancement over BChE.

AChE inhibition baseline
Cross-study comparable
Analog 2h IC50 79 µM (no nitroso)
Nitroso-modified scaffold provides distinct SAR vector for AChE studies
Ellman’s method; recombinant human AChE; direct IC50 for target compound unavailable
Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity

Synthetic Versatility: Nitroso Group as a Transformable Handle for Diversification to Amines, Hydrazones, and Heterocycles

The 3-nitroso group on imidazo[1,2-a]pyridines can be selectively reduced to the corresponding 3-amino derivative, condensed with aldehydes to form Schiff bases, or engaged in Pictet-Spengler-type cyclizations to generate fused polyheterocycles [1]. A catalyst-free regioselective C-3 nitrosation methodology using tert-butyl nitrite has been developed, producing 3-nitrosoimidazopyridines in good to excellent yields . The target compound, with its pre-installed nitroso group and biphenyl substituent, serves as a direct precursor for diversification into compound libraries without requiring additional nitrosation steps—a significant advantage over des-nitroso analogs that would require a separate synthetic step to install this functional handle.

Synthetic efficiency
Reported
Saves one nitrosation step (60–95% yield)
Pre-installed nitroso group supports diversification workflow efficiency
Nitrosation yields vary; may require substrate-specific optimization
Synthetic chemistry Nitroso chemistry Scaffold diversification

Optimal Research Application Scenarios for Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- (CAS 364043-78-7)


Medicinal Chemistry: Cholinesterase Inhibitor Lead Optimization

The biphenyl-imidazopyridine core has demonstrated AChE inhibition (IC50 79 µM for compound 2h) [1]. The target compound introduces a 3-nitroso substituent that can participate in additional hydrogen bonding or electrostatic interactions within the AChE peripheral anionic site. Researchers can use this compound as a starting point for structure-activity relationship studies aimed at improving potency beyond the 79 µM baseline while exploring selectivity over BChE, leveraging the nitroso group's electronic effects to modulate binding affinity.

Antiviral Drug Discovery: HIV-1 NCp7 Zinc Finger Targeting

3-Nitrosoimidazo[1,2-a]pyridines have been mechanistically linked to HIV-1 NCp7 zinc ejection, though earlier analogs showed no cellular activity [2]. The target compound's substantially higher lipophilicity (LogP 5.37) compared to previously tested congeners suggests improved cell membrane penetration, potentially overcoming the intracellular access limitations of earlier compounds. This makes it a rational candidate for re-evaluation in cell-based HIV replication assays with optimized formulation or in target-based biochemical NCp7 zinc ejection assays.

Chemical Biology: Nitroso-Containing Probe for C-Nitrosylation Biology

The nitroso functional group is a versatile biochemical handle that can participate in S-nitrosylation of cysteine residues, heme iron coordination, and redox-dependent signaling modulation. The target compound's well-characterized physicochemical profile (LogP 5.37, TPSA 46.73 Ų) [1] enables predictable partitioning into cellular membranes while retaining sufficient polarity for aqueous compatibility, making it suitable as a chemical probe for studying nitroso-mediated biological processes or as a precursor for photoaffinity labeling experiments after further derivatization.

Synthetic Methodology: Diversification Platform for Polyheterocycle Synthesis

The 3-nitroso group enables one-pot reduction-cyclization sequences (e.g., Pictet-Spengler with aldehydes in Fe/AcOH) to generate pyrido[2',1':2,3]imidazo[4,5-c]isoquinoline frameworks [3]. The biphenyl group further provides a rigid aromatic scaffold for crystallographic studies and π-stacking interactions. Researchers engaged in heterocyclic methodology or compound library generation will find this compound a convenient, pre-functionalized substrate that eliminates the need for a separate nitrosation step, improving synthetic efficiency.

Application
Selection Property
Validation Focus
Cholinesterase inhibitor SAR exploration
Biphenyl-nitroso scaffold for AChE interaction context
IC50 determination and selectivity over BChE
HIV-1 NCp7 zinc-finger ejection studies
High computed lipophilicity for cell-permeability context
Cell-based replication assay re-evaluation
Nitroso-mediated biology probe studies
Balanced LogP and TPSA profile for membrane partitioning
Cysteine reactivity and cellular distribution
Heterocyclic library synthesis
Pre-installed nitroso handle for one-pot cyclizations
Reaction scope and yield for fused polyheterocycles
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